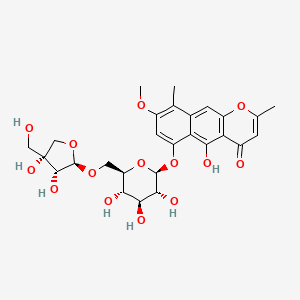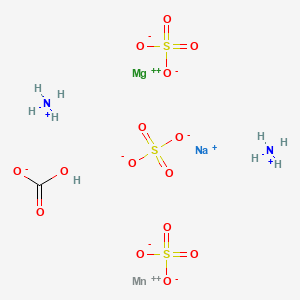
8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine: is a synthetic compound that belongs to the class of adenine derivatives. This compound is characterized by the presence of a fluorosulfonylbenzamido group attached to the benzylthio moiety, which is further linked to the adenine base. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzylthio Moiety: The benzylthio group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol compound under basic conditions.
Attachment of the Fluorosulfonylbenzamido Group: The fluorosulfonylbenzamido group is synthesized by reacting a fluorosulfonyl chloride with an amine derivative of benzamide. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed.
Coupling with Adenine: The final step involves coupling the synthesized benzylthio and fluorosulfonylbenzamido intermediates with adenine. This is typically achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the fluorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio moiety, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfonamides
Substitution: Amino or thiol derivatives
Scientific Research Applications
8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel adenine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins, making it useful in the field of molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorosulfonylbenzamido group is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This compound may also interfere with cellular signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-(3-Chlorosulfonylbenzamido)benzylthio)adenine
- 8-(3-(3-Bromosulfonylbenzamido)benzylthio)adenine
- 8-(3-(3-Methylsulfonylbenzamido)benzylthio)adenine
Uniqueness
8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and potential for covalent bonding with biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
Properties
IUPAC Name |
3-[[3-[(6-amino-7H-purin-8-yl)sulfanylmethyl]phenyl]carbamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3S2/c20-31(28,29)14-6-2-4-12(8-14)18(27)24-13-5-1-3-11(7-13)9-30-19-25-15-16(21)22-10-23-17(15)26-19/h1-8,10H,9H2,(H,24,27)(H3,21,22,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRVAQAQOHIJMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)F)CSC3=NC4=NC=NC(=C4N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170285 |
Source


|
| Record name | 8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17730-86-8 |
Source


|
| Record name | 8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(3-(3-Fluorosulfonylbenzamido)benzylthio)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)











![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1226864.png)

